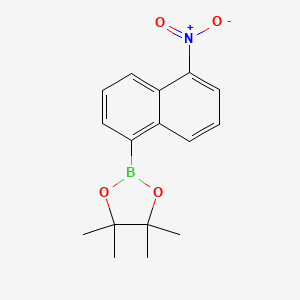
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H18BNO4 and its molecular weight is 299.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives : A study by Büttner et al. (2007) in Organometallics developed a new building block for synthesizing biologically active derivatives, demonstrating its potential in drug and odorant synthesis (Büttner, Nätscher, Burschka, & Tacke, 2007).
Characterization and Crystal Structure Analysis : Research by Liao et al. (2022) in Molecular Crystals and Liquid Crystals focused on the characterization and crystal structure analysis of similar compounds, contributing to understanding their molecular structures (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure Elucidation : Coombs et al. (2006) in the Journal of Chemical Crystallography provided detailed insights into the molecular structure of a related compound through X-ray diffraction studies (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Application in Fluorescence Probes : Lampard et al. (2018) in ChemistryOpen synthesized boronate ester fluorescence probes using a derivative of the compound for detecting hydrogen peroxide, highlighting its application in biochemistry (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Continuous Flow Synthesis : Fandrick et al. (2012) in Organic Process Research & Development described a scalable process for preparing a variant of this compound, showing its relevance in industrial chemistry (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Development of Low Band Gap Polymers : Research by Meena et al. (2018) in RSC Advances explored the synthesis of low band gap polymers incorporating a derivative for organic solar cell applications, indicating its importance in renewable energy research (Meena, Mohammad, Dutta, & Jacob, 2018).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-nitronaphthalen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-5-8-12-11(13)7-6-10-14(12)18(19)20/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZKGUNTVLPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



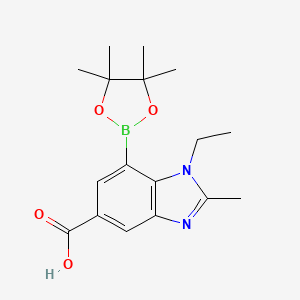
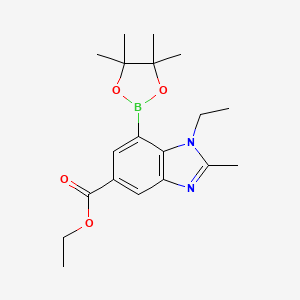
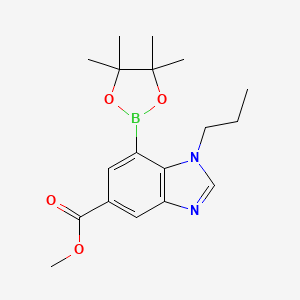
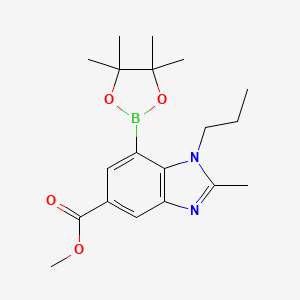
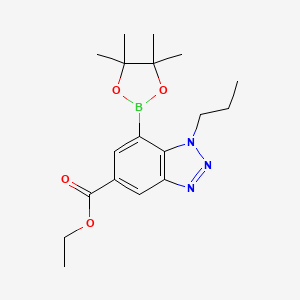
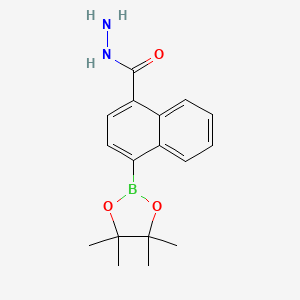
![5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B7958942.png)
![Tert-butyl 4-[2-cyano-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy]piperidine-1-carboxylate](/img/structure/B7958947.png)
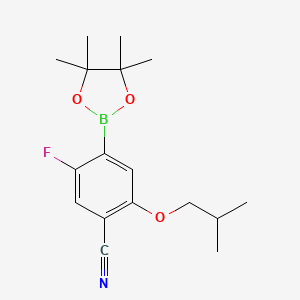
![Tert-butyl 2-[2-cyano-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B7958957.png)
![2-[3-Chloro-5-(ethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7958968.png)


![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoate](/img/structure/B7959002.png)